molecular formula C22H28N4O2 B2632207 N1-benzyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide CAS No. 922035-34-5

N1-benzyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide

Cat. No.: B2632207
CAS No.: 922035-34-5
M. Wt: 380.492
InChI Key: ZAMKHOCWPNTBEZ-UHFFFAOYSA-N
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Description

N1-benzyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, a dimethylamino group, and an indolinyl moiety, all connected through an oxalamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzyl Intermediate: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl chloride and an appropriate nucleophile.

    Introduction of the Dimethylamino Group: The dimethylamino group is incorporated via a reductive amination reaction using dimethylamine and a suitable reducing agent.

    Formation of the Indolinyl Moiety: The indolinyl group is synthesized through a cyclization reaction involving aniline derivatives.

    Oxalamide Linkage Formation: The final step involves the coupling of the benzyl, dimethylamino, and indolinyl intermediates through an oxalamide linkage using oxalyl chloride and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N1-benzyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N1-benzyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-benzyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N1-benzyl-N2-(2-(dimethylamino)ethyl)oxalamide
  • N1-benzyl-N2-(2-(1-methylindolin-5-yl)ethyl)oxalamide
  • N1-benzyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)acetamide

Uniqueness

N1-benzyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N-benzyl-N'-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c1-25(2)20(17-9-10-19-18(13-17)11-12-26(19)3)15-24-22(28)21(27)23-14-16-7-5-4-6-8-16/h4-10,13,20H,11-12,14-15H2,1-3H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMKHOCWPNTBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=CC=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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